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Compound of Interest

Compound Name: Dubinidine

CAS No.: 22964-77-8

Cat. No.: B000032

Get Quote

Executive Summary
Dubinidine (CAS: 22964-77-8) is a bioactive furoquinoline alkaloid primarily isolated from the

genus Haplophyllum (Rutaceae family), specifically Haplophyllum dubium and Haplophyllum

tuberculatum. Chemically defined as a dihydrofuroquinoline derivative, it is characterized by a

quinoline core fused to a dihydrofuran ring, bearing a hydrophilic dihydroxypropyl side chain.

This guide provides a comprehensive technical analysis of Dubinidine, detailing its structural

architecture, biosynthetic origin, spectroscopic signature, and pharmacological potential. It is

designed for researchers requiring rigorous data on the isolation, identification, and functional

characterization of this secondary metabolite.

Chemical Identity & Structural Architecture[1]
Dubinidine represents a specific subclass of alkaloids where the planar aromaticity of the

quinoline system is modified by a saturated dihydrofuran ring, introducing stereochemical

complexity absent in fully aromatic furoquinolines like dictamnine.
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Core Chemical Data
Parameter Technical Specification

IUPAC Name
2-(2,3-Dihydro-4-methoxyfuro[2,3-b]quinolin-2-

yl)propane-1,2-diol

Common Name Dubinidine

CAS Registry Number 22964-77-8

Molecular Formula C₁₅H₁₇NO₄

Molecular Weight 275.30 g/mol

Chemical Class Furoquinoline Alkaloid (Dihydro-type)

Physical State Crystalline solid (typically white to pale yellow)

Solubility
Soluble in polar organic solvents (MeOH, EtOH,

CHCl₃); sparingly soluble in water

Structural Analysis
The molecule consists of three distinct domains:

Quinoline Core: A bicyclic aromatic system providing the scaffold for biological intercalation.

Dihydrofuran Ring: A five-membered oxygenated ring fused at the [2,3-b] position. Unlike

fully aromatic furoquinolines, this ring is saturated at the C-2/C-3 positions, creating a chiral

center at C-2.

Dihydroxypropyl Tail: A hydrophilic 1,2-diol side chain attached to the furan ring, significantly

increasing polarity compared to other alkaloids in this class.

Biosynthetic Context & Natural Occurrence[8]
Dubinidine is biosynthesized via the Anthranilic Acid Pathway, a hallmark of quinoline alkaloids

in the Rutaceae family. The pathway involves the condensation of anthranilic acid with

acetate/malonate units to form the quinolone core, followed by prenylation and cyclization.
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Biosynthetic Pathway Diagram
The following diagram illustrates the logical flow from the primary precursor to the specific

dihydrofuroquinoline skeleton.
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Figure 1: Proposed biosynthetic pathway of Dubinidine from Anthranilic Acid, highlighting the

critical prenylation and cyclization steps.

Spectroscopic Characterization
Accurate identification of Dubinidine relies on Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS). Due to the specific saturation in the furan ring, the spectral signature differs

from fully aromatic analogs.

Representative NMR Data (Predicted/Class-Typical)
Note: The values below are representative of the dihydrofuroquinoline class (e.g., based on

structural analogs like platydesmine and dubinine) in CDCl₃.
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Nucleus
Position/Grou
p

Chemical Shift
(δ ppm)

Multiplicity
Structural
Insight

¹H
Aromatic (H-5 to

H-8)
7.20 – 8.00 Multiplets (4H)

Quinoline

aromatic ring

protons. H-8 (adj.

to N) typically

most downfield

(~7.9).

¹H
O-Methyl (4-

OMe)
3.90 – 4.10 Singlet (3H)

Characteristic

methoxy group at

C-4.

¹H Furan H-2 4.80 – 5.10 Multiplet (1H)

Methine proton

at the chiral

center of the

dihydrofuran

ring.

¹H Furan H-3 3.20 – 3.60 Multiplet (2H)

Methylene

protons of the

dihydrofuran

ring.

¹H
Side Chain

(CH₂OH)
3.60 – 3.80 Multiplets

Terminal

hydroxymethyl

group.

¹³C Carbonyl/C-4 ~160 - 170 Singlet
Oxygenated

aromatic carbon.

¹³C O-Methyl ~58.0 Singlet Methoxy carbon.

¹³C Furan C-2 ~80.0 - 90.0 Singlet

Oxygenated

methine carbon

(chiral center).

Mass Spectrometry (MS) Fragmentation
Molecular Ion: [M]⁺ at m/z 275.
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Key Fragments:

m/z 244 (Loss of -CH₂OH or OMe).

m/z 199/200 (Loss of the side chain, characteristic of the furoquinoline core).

Base peak often corresponds to the stable aromatic quinoline cation.

Pharmacophore & Structure-Activity Relationships
(SAR)
Dubinidine's biological activity is dictated by its ability to interact with biological

macromolecules via hydrogen bonding (diol tail) and hydrophobic stacking (quinoline core).

SAR Analysis
Sedative Activity: Linked to the nitrogenous quinoline core, which can modulate CNS

receptors. The saturated furan ring modulates lipophilicity, potentially affecting blood-brain

barrier penetration compared to planar analogs.

Antimicrobial Potency: The planar aromatic system allows for DNA intercalation. The 4-

methoxy group is critical; removal often reduces potency.

Solubility/Bioavailability: The 1,2-diol side chain renders Dubinidine more water-soluble than

many other alkaloids, potentially altering its pharmacokinetic profile (absorption and

distribution).

Dihydrofuroquinoline
Scaffold

Biological Effect:
Sedative, Antimicrobial DNA Intercalation

4-Methoxy Group
(Essential for Potency)  Electronic Effect

Dihydrofuran Ring
(Stereocenter/Flexibility)

 3D Conformation

1,2-Diol Side Chain
(Polarity/Solubility)

 Bioavailability/H-Bonding

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b000032/docs?utm_src=pdf-body#chemical-structure-and-properties-of-dubinidine-a-technical-guide
https://www.benchchem.com/product/b000032/docs?utm_src=pdf-body#chemical-structure-and-properties-of-dubinidine-a-technical-guide
https://www.benchchem.com/product/b000032/docs?utm_src=pdf-body-img#chemical-structure-and-properties-of-dubinidine-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000032?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Structure-Activity Relationship (SAR) map of Dubinidine.

Extraction & Isolation Methodology
For researchers isolating Dubinidine from Haplophyllum species, the following protocol

maximizes yield while maintaining compound integrity.

Protocol: Acid-Base Partitioning
Maceration: Extract dried aerial parts with Methanol (MeOH) under reflux for 4 hours.

Concentration: Evaporate MeOH in vacuo to obtain a crude gummy extract.

Acidification: Dissolve crude extract in 5% HCl (aq). Filter to remove non-alkaloidal lipids and

chlorophyll.

Basification: Adjust filtrate pH to ~9-10 using NH₄OH.

Extraction: Partition with Chloroform (CHCl₃) x3. Collect the organic layer.[1]

Purification: Subject the chloroform fraction to Silica Gel Column Chromatography.

Mobile Phase: Gradient of CHCl₃ : MeOH (starting 100:0 -> 90:10).

Dubinidine typically elutes in more polar fractions due to the diol group.
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Figure 3: Isolation workflow for Dubinidine from plant material.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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